AF-353 hydrochloride
Overview
Description
Mechanism of Action
Target of Action
AF-353 hydrochloride is a novel compound that acts as an antagonist of the P2X3 homotrimeric and P2X2/3 heterotrimeric forms of the P2X purinoreceptors . These receptors are members of the P2X family of ion channels gated by ATP .
Mode of Action
This compound interacts with its targets by inhibiting activation by ATP in a non-competitive fashion . It effectively blocks agonist-evoked intracellular Ca2+ flux and inward currents within the nanomolar range (10 nM to 1 µM) in cell lines that express human P2X3 and P2X2/3 receptors recombinantly .
Biochemical Pathways
The P2X3 and P2X2/3 receptors, which this compound targets, are known to participate in primary afferent sensitization in a variety of pain-related diseases . By acting as an antagonist of these receptors, this compound can potentially affect these biochemical pathways and their downstream effects.
Pharmacokinetics
This compound has been found to have favorable pharmacokinetic properties. It demonstrates high brain penetration, evidenced by a brain to plasma ratio of 6 . It also has good oral bioavailability (%F = 32.9), a reasonable half-life (t (1/2) = 1.63 h), and a plasma-free fraction (98.2% protein bound) .
Result of Action
The primary result of this compound’s action is the blocking of taste responses . It has been proposed as an agent for masking the bitter taste of medications . Additionally, it has been found to decrease the electrical signals in the detrusor muscle of the bladder in female rats .
Biochemical Analysis
Biochemical Properties
AF-353 hydrochloride interacts with P2X3 homotrimers and P2X2/3 heterotrimers, which are members of the P2X family of ion channels gated by ATP . It does not affect other P2X family members at 300-fold excess concentrations . The compound has a pIC50 range of 7.3 - 8.5 .
Cellular Effects
This compound inhibits calcium flux in CHO-K1 cells expressing the rat P2X3 receptor and in 1321N1 cells expressing the human P2X3 and P2X2/3 receptors . It significantly reversed pain behavior in a rat model of bone cancer pain .
Molecular Mechanism
This compound inhibits activation by ATP in a non-competitive fashion . It is selective for P2X3 and P2X2/3 over P2X1, P2X2, P2X4, P2X5, and P2X7 .
Preparation Methods
The preparation of AF-353 (hydrochloride) involves synthetic routes that include the reaction of 5-iodo-4-methoxy-2-propan-2-ylphenol with 2,4-diaminopyrimidine in the presence of appropriate reagents and conditions . The industrial production methods for AF-353 (hydrochloride) are not extensively documented, but it is typically synthesized in a laboratory setting using standard organic synthesis techniques .
Chemical Reactions Analysis
AF-353 (hydrochloride) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AF-353 (hydrochloride) has a wide range of scientific research applications, including:
Comparison with Similar Compounds
AF-353 (hydrochloride) is unique in its high potency and selectivity for P2X3 and P2X2/3 receptors . Similar compounds include:
A-317491: Another P2X receptor antagonist with different selectivity and potency profiles.
TNP-ATP: A competitive antagonist of P2X receptors with different pharmacokinetic properties.
AF-353 (hydrochloride) stands out due to its favorable pharmacokinetic profile, including good oral bioavailability and high brain penetration .
Properties
IUPAC Name |
5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN4O2.ClH/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16;/h4-7H,1-3H3,(H4,16,17,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBBKDZPXABQPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClIN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927887-18-1 | |
Record name | 927887-18-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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